D,L-Tryptophanamide hydrochloride

Enzymatic resolution Biocatalysis Amino acid production

D,L-Tryptophanamide hydrochloride (95373-47-0) is the essential racemic substrate for chiral resolution via amidase-mediated hydrolysis (U.S. Patent 4,481,362). The dual-enantiomer nature is mandatory for resolution processes; optically pure L-/D-tryptophanamide cannot substitute. The hydrochloride salt ensures superior aqueous solubility and stability for reproducible aminopeptidase assays. Verify CAS 95373-47-0 (racemic, HCl salt) to ensure experimental integrity.

Molecular Formula C11H14ClN3O
Molecular Weight 239.70 g/mol
CAS No. 95373-47-0
Cat. No. B1346033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Tryptophanamide hydrochloride
CAS95373-47-0
Molecular FormulaC11H14ClN3O
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl
InChIInChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H
InChIKeyWOBDANBSEWOYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Tryptophanamide Hydrochloride (CAS 95373-47-0) Procurement Guide: Sourcing the Racemic Amide Substrate for Enzymatic Resolution


D,L-Tryptophanamide hydrochloride (CAS 95373-47-0, also 67607-61-8), with molecular formula C11H14ClN3O and molecular weight 239.7 g/mol , is the racemic mixture of the amide derivative of the essential amino acid tryptophan. It exists as a white to off-white solid, with a melting point of 224-227°C . As the hydrochloride salt, it exhibits enhanced stability and aqueous solubility compared to the free base . Its primary utility lies not as a pharmaceutical agent but as a critical biochemical tool, most notably as a substrate for aminopeptidase enzymes and as a starting material in the patented asymmetric enzymatic resolution process for the industrial production of optically pure L- and D-tryptophan [1].

Beyond Tryptophan: Why D,L-Tryptophanamide Hydrochloride is Not a Commodity Substitute


The procurement of D,L-tryptophanamide hydrochloride is a specific, application-driven decision, not a generic purchase of a tryptophan derivative. Substituting it with tryptophan, its methyl/ethyl esters, or optically pure L- or D-tryptophanamide will lead to experimental or process failure. D,L-Tryptophanamide hydrochloride is the racemic amide, and its dual-enantiomer nature is essential for processes like chiral resolution [1]. Using L-tryptophan alone bypasses the resolution step, while using a tryptophan ester changes the substrate specificity for enzymes like chymotrypsin and aminopeptidases [2]. Furthermore, the hydrochloride salt form provides superior stability and solubility in aqueous buffers, which is critical for reproducible enzymatic assays, whereas the free base amide has inferior handling characteristics . Therefore, verification of the exact CAS number (95373-47-0) and the racemic, hydrochloride salt form is mandatory for ensuring experimental integrity.

Quantitative Differentiation of D,L-Tryptophanamide Hydrochloride: A Head-to-Head Evidence Guide


Chiral Resolution: D,L-Tryptophanamide Hydrochloride is the Proven Industrial Substrate

D,L-Tryptophanamide hydrochloride is the specific substrate used in the patented industrial process for producing optically pure L- and D-tryptophan. This process relies on the amidase-catalyzed asymmetric hydrolysis of the racemic amide. In contrast, using a different derivative (e.g., hydantoin or N-acetyl-tryptophan) requires different enzymes and process conditions, and yields are not comparable. The patent demonstrates that L-tryptophanamide in the racemic mixture is asymmetrically hydrolyzed, while 'almost all D-tryptophanamide remains without being subjected to hydrolysis' [1]. This allows for a clean separation, after which the D-amide can be chemically hydrolyzed to yield D-tryptophan. This specific, high-yield process is not achievable with other tryptophan derivatives.

Enzymatic resolution Biocatalysis Amino acid production

Amide Bond Hydrolysis: D,L-Tryptophanamide is the Benchmark for Aminopeptidase Substrate Specificity

D,L-Tryptophanamide hydrochloride is a canonical substrate for studying aminopeptidase activity . Its differentiation from other amino acid amides (e.g., L-leucinamide) lies in its specific aromatic side chain, which influences enzyme binding affinity. While direct comparative kinetic data for the D,L-racemate against other amides under identical conditions are not provided in the available sources, class-level inference from chymotrypsin studies shows that tryptophanamide derivatives exhibit significantly tighter binding (lower Km) compared to phenylalaninamide. For example, in α-chymotrypsin-catalyzed hydrolysis, the dissociation constant (K's) for N-acetyl-L-tryptophanamide was 4.7 mM, whereas for N-acetyl-L-phenylalaninamide it was 29 mM [1]. This ~6-fold difference highlights how the indole ring of tryptophanamide contributes to stronger enzyme-substrate complex formation. The D,L-form is used to study enzyme stereospecificity.

Enzymology Aminopeptidase Substrate profiling

Anxiolytic Peptide Synthesis: L-Tryptophanamide is a Critical Building Block

L-Tryptophanamide (which can be derived from the D,L-racemate via resolution) is a key building block in the synthesis of GB-115, a potential selective anxiolytic [1]. The synthesis of GB-115 [N-(6-phenylhexanoyl)glycyl-L-tryptophan amide] specifically requires L-tryptophanamide as the C-terminal amide. While the D,L-racemate can be used as a starting material if followed by a resolution step, using other tryptophan derivatives (e.g., L-tryptophan methyl ester) would necessitate a different, less optimal synthetic route involving ammonolysis, which can lead to side reactions [2]. The direct use of the amide simplifies the final step.

Peptide synthesis Medicinal chemistry Anxiolytic drugs

Validated Research & Industrial Applications for D,L-Tryptophanamide Hydrochloride Procurement


Industrial-Scale Production of Enantiopure L- and D-Tryptophan via Enzymatic Resolution

This is the most significant industrial application. D,L-tryptophanamide hydrochloride is the required substrate for the patented Ube Industries process (US 4,481,362) [1]. The process uses microbial amidases to selectively hydrolyze the L-amide to L-tryptophan, leaving the D-amide untouched. After separation, the D-amide is chemically hydrolyzed to yield D-tryptophan. This application is strictly dependent on the racemic amide as the starting material.

Characterization of Aminopeptidase Activity and Specificity

D,L-Tryptophanamide hydrochloride is a standard substrate for assaying aminopeptidase enzymes in biochemical research . Its racemic nature allows researchers to study the stereospecificity of the enzyme by analyzing the differential hydrolysis rates of the L- and D- enantiomers. The aromatic indole side chain provides a strong chromophore for HPLC or UV-based detection of the hydrolysis product (tryptophan), enabling quantitative kinetic analysis.

Synthesis of C-Terminal Tryptophan Amide Peptides (e.g., Anxiolytic GB-115)

In medicinal chemistry, this compound serves as a key building block. The L-enantiomer, obtainable via resolution of the D,L-racemate, is a direct precursor for synthesizing peptides with a C-terminal tryptophan amide, such as the potential anxiolytic drug candidate GB-115 [2]. Using the pre-formed amide avoids a difficult and low-yield final ammonolysis step.

Development of Chiral Derivatizing Agents for Amino Acid Analysis

L-Tryptophanamide, derived from the D,L-racemate, is the core scaffold for creating advanced chiral derivatizing agents like FDTA (5-fluoro-2,4-dinitrophenyl-Nα-L-tryptophanamide) [3]. FDTA offers improved resolution in the HPLC analysis of amino acid enantiomers compared to the standard Marfey's reagent, attributed to unique π-cation interactions between its indole ring and the analyte. This application underscores the value of the tryptophanamide core structure in analytical chemistry.

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